molecular formula C24H40O2 B196147 5beta-Cholanic acid CAS No. 546-18-9

5beta-Cholanic acid

Cat. No. B196147
CAS RN: 546-18-9
M. Wt: 360.6 g/mol
InChI Key: RPKLZQLYODPWTM-LVVAJZGHSA-N
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Description

5beta-Cholanic acid, also known as Ursocholanic acid, is a steroid compound with pharmacological activity . It is a bile acid and is used as an anticholelithogenic .


Molecular Structure Analysis

The molecular formula of 5beta-Cholanic acid is C24H40O2 . It has an average mass of 360.573 Da and a mono-isotopic mass of 360.302826 Da . It has 8 defined stereocenters .


Physical And Chemical Properties Analysis

5beta-Cholanic acid has a density of 1.0±0.1 g/cm^3, a boiling point of 473.6±13.0 °C at 760 mmHg, and a flash point of 208.7±11.2 °C . It has 2 H bond acceptors, 1 H bond donor, 4 freely rotating bonds, and 1 Rule of 5 violation .

Scientific Research Applications

  • Synthesis of Glycine and Taurine Conjugates : 5beta-Cholanic acids are used in the synthesis of glycine and taurine conjugates, important in the study of bile acids. Improved procedures for synthesizing these conjugates have been developed, offering high yields and purity (Tserng, Hachey, & Klein, 1977).

  • Bile Acid and Steroid Hormone Metabolism : Research on 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), including the analysis of human and Drosophila 17beta-HSD type 10, reveals that these enzymes have multiple specificities in bile acid and steroid hormone metabolism. This includes the oxidation of 5beta-Cholanic acid (Shafqat et al., 2003).

  • Activation of BK Channels : Studies indicate that 5beta-Cholanic acid and its analogs can activate large conductance, calcium- and voltage-gated potassium (BK) channels in vascular myocytes, which are important for arterial dilation (Bukiya, McMillan, Parrill, & Dopico, 2008).

  • Activation of Farnesoid X Receptor : 5beta-Cholanic acid derivatives have been found to activate the farnesoid X receptor (FXR) more potently than hydroxylated bile acids, suggesting their potential use in studying FXR's physiological functions and as pharmaceutical agents for cholesterol and lipid-related diseases (Fukuchi, Song, Dai, Hiipakka, & Liao, 2005).

  • Substrate Screening for Enzymes : The enzymatic activity and substrate specificity of various enzymes, such as alcohol dehydrogenase 1C*2 (gamma2gamma2), have been studied using 5beta-Cholanic acid as a substrate to understand its interaction and inhibitor specificity (Plapp & Berst, 2003).

  • Creation of Non-Peptide Libraries : A derivative of 5beta-Cholanic acid has been synthesized as a scaffold for creating non-peptide libraries, enabling the attachment of various building blocks linked to the functional groups on the scaffold (Kasal, Kohout, & Lebl, 1995).

Safety And Hazards

When handling 5beta-Cholanic acid, it’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Recent research has shown that 5beta-Cholanic acid, in combination with obeticholic acid, exhibits anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway . This provides a potential strategy for hepatocellular carcinoma immunotherapy based on natural killer T cells .

properties

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKLZQLYODPWTM-LVVAJZGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021288
Record name 5beta-Cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Cholanic acid

CAS RN

546-18-9
Record name 5β-Cholanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholanic acid, (5beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ursocholanic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5beta-Cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLANIC ACID, (5.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970EKW2JTO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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